molecular formula C11H18N2O4 B3125955 tert-butyl(S)-2-carbamoyl-4-oxopiperidine-1-carboxylate CAS No. 330194-83-7

tert-butyl(S)-2-carbamoyl-4-oxopiperidine-1-carboxylate

Cat. No.: B3125955
CAS No.: 330194-83-7
M. Wt: 242.27 g/mol
InChI Key: SUBXABFDSJXUKY-QMMMGPOBSA-N
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Description

tert-butyl(S)-2-carbamoyl-4-oxopiperidine-1-carboxylate (CAS: 330194-83-7) is a chiral piperidine derivative characterized by a six-membered piperidine ring with a carbamoyl group at the 2-position and a ketone at the 4-position. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective moiety, commonly used in organic synthesis to shield amines during multi-step reactions. Key properties include a molecular formula of C₁₁H₁₈N₂O₄, a molecular weight of 242.27 g/mol, and a purity of ≥95% . This compound is primarily utilized in laboratory settings for pharmaceutical and chemical research, though commercial availability has been discontinued .

Properties

IUPAC Name

tert-butyl (2S)-2-carbamoyl-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(16)13-5-4-7(14)6-8(13)9(12)15/h8H,4-6H2,1-3H3,(H2,12,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBXABFDSJXUKY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401155103
Record name 1,1-Dimethylethyl (2S)-2-(aminocarbonyl)-4-oxo-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330194-83-7
Record name 1,1-Dimethylethyl (2S)-2-(aminocarbonyl)-4-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330194-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-2-(aminocarbonyl)-4-oxo-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(S)-2-carbamoyl-4-oxopiperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate and a suitable carbamoylating agent. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into organic compounds . This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(S)-2-carbamoyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbamoyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl(S)-2-carbamoyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl(S)-2-carbamoyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it can inhibit calmodulin-dependent protein kinases, affecting calcium signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-butyl(S)-2-carbamoyl-4-oxopiperidine-1-carboxylate, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards Applications
This compound C₁₁H₁₈N₂O₄ 242.27 Boc, carbamoyl, 4-oxo No specific hazards noted Lab synthesis, intermediates
tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Boc, hydroxymethyl, 4-methoxyphenyl No known hazards Lab R&D
Hypothetical analog: tert-butyl-4-oxopiperidine-1-carboxylate C₁₀H₁₇NO₃ 199.25 Boc, 4-oxo N/A Amine protection

Key Observations

Ring Size and Functionalization: The target compound features a piperidine ring (6-membered), whereas the pyrrolidine analog in has a 5-membered ring, which may influence conformational flexibility and reactivity . This could affect solubility, crystallinity, or biological activity .

Molecular Weight and Complexity :

  • The target compound (MW 242.27) is simpler than the pyrrolidine analog (MW 307.4), primarily due to the absence of aromatic and hydroxymethyl substituents .

Hydrogen Bonding and Crystallinity :

  • The carbamoyl and ketone groups in the target compound may form C=O···H–N/C=O···H–O hydrogen bonds , influencing crystal packing and stability. Such interactions are critical in supramolecular chemistry and drug design .

Research Findings and Implications

  • Synthetic Utility : The Boc group in the target compound enables selective deprotection, a feature shared with analogs like the pyrrolidine derivative. This makes it valuable in peptide and heterocycle synthesis .
  • Comparative Reactivity : The 4-oxo group in the piperidine ring may enhance electrophilicity at the adjacent carbon, differing from the electron-donating methoxyphenyl group in the pyrrolidine analog. This could lead to divergent reactivity in nucleophilic additions or reductions.

Biological Activity

tert-butyl(S)-2-carbamoyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butyl group and a carbamoyl moiety, contributing to its biological activity. Its structural formula can be represented as:

C12H18N2O3\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is attributed to its interaction with various biomolecular targets. The compound's piperidine ring and functional groups enable it to modulate enzyme activities and receptor interactions, particularly in neurological and inflammatory pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It can bind to receptors, altering signal transduction pathways that are crucial for various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is critical for protecting cells from oxidative stress.
  • Neuroprotective Effects : Studies suggest it may offer protective benefits in neurodegenerative conditions by modulating neuroinflammatory responses.
  • Anticancer Properties : Preliminary data indicate that it may inhibit the proliferation of certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
NeuroprotectiveReduction in neuroinflammation
AnticancerInhibition of cancer cell proliferation

Detailed Findings

  • Antioxidant Activity : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .
  • Neuroprotective Effects : Research involving animal models indicated that the compound could reduce markers of inflammation in the brain, potentially offering protection against neurodegenerative diseases such as Alzheimer's .
  • Anticancer Properties : In vitro assays showed that this compound inhibited the growth of human liver cancer cells with an IC50 value indicating effective potency .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the piperidine ring or modifications to the carbamoyl group can significantly alter its potency and selectivity towards different biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Carbamoyl GroupEnhances binding affinity to target enzymes
Piperidine SubstituentsAlters receptor selectivity

Q & A

Basic: What are the optimal synthetic routes for tert-butyl (S)-2-carbamoyl-4-oxopiperidine-1-carboxylate, and how can reaction yields be improved?

Answer:
The synthesis of this compound typically involves coupling reactions using carbodiimide-based coupling reagents (e.g., HBTU) and chiral auxiliaries to preserve stereochemistry. For example, a similar piperidine derivative was synthesized via amide bond formation between (S)-1-Boc-piperidine-2-carboxylic acid and an allyloxy carbonyl intermediate in dry dichloromethane (DCM) with triethylamine (NEt₃) as a base . Key optimizations include:

  • Solvent choice : Anhydrous DCM minimizes side reactions.
  • Temperature : Extended reaction times (4 days at room temperature) improve conversion.
  • Purification : Column chromatography with tailored solvent gradients (e.g., PE/EtOAc/MeOH) achieves >95% purity .

Basic: Which spectroscopic methods are most reliable for characterizing the stereochemistry and functional groups of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks using chemical shift databases for piperidine derivatives. For example, the tert-butyl group resonates at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), while the carbamoyl group shows signals near 6.5–7.5 ppm (NH₂) .
  • IR Spectroscopy : Confirm carbonyl groups (C=O stretches at ~1680–1720 cm⁻¹) and carbamoyl NH stretches (~3300 cm⁻¹) .
  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to verify stereochemical purity .

Basic: How should researchers handle stability issues during storage and experimental use?

Answer:

  • Storage : Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group. Avoid exposure to moisture or strong acids/bases .
  • Stability testing : Monitor degradation via HPLC or TLC under stress conditions (e.g., 40°C/75% humidity for accelerated aging studies) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

Answer:

  • SHELX refinement : Use SHELXL for small-molecule crystallography to refine hydrogen-bonding patterns. For example, Etter’s graph theory can classify hydrogen bonds (e.g., R₂²(8) motifs in piperidine derivatives) to predict crystal packing .
  • Data collection : High-resolution X-ray data (≤1.0 Å) are critical for resolving conformational flexibility in the 4-oxopiperidine ring .

Advanced: What experimental strategies address contradictions in biological activity data for analogs of this compound?

Answer:

  • Dose-response assays : Use IC₅₀/EC₅₀ curves to validate activity thresholds. For example, structurally similar compounds showed antimicrobial activity via inhibition of macrophage infectivity potentiation (MIP) targets .
  • Off-target profiling : Employ kinase or protease panels to rule out nonspecific interactions .
  • Molecular docking : Compare binding poses with co-crystallized targets to reconcile discrepancies between in vitro and in silico data .

Advanced: How can researchers design experiments to probe the role of the 4-oxo group in reactivity or intermolecular interactions?

Answer:

  • Hydrogen-bonding studies : Use IR titration to monitor carbonyl participation in H-bonding. For instance, the 4-oxo group may act as a hydrogen-bond acceptor in supramolecular assemblies .
  • Derivatization : Replace the 4-oxo group with a thione or amine and compare reactivity in nucleophilic acyl substitution reactions .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced: How can computational methods complement experimental data in analyzing stereoelectronic effects?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts or vibrational frequencies .
  • QSPR modeling : Correlate substituent effects (e.g., tert-butyl vs. methyl groups) with solubility or logP values using patented QSQN technology .

Advanced: What strategies validate the enantiomeric purity of tert-butyl (S)-2-carbamoyl-4-oxopiperidine-1-carboxylate in asymmetric synthesis?

Answer:

  • Chiral shift reagents : Add Eu(hfc)₃ to ¹H NMR samples to split enantiomeric signals .
  • X-ray crystallography : Resolve absolute configuration using anomalous scattering (e.g., Cu Kα radiation) .
  • Circular dichroism (CD) : Compare experimental CD spectra with simulated spectra from TD-DFT calculations .

Advanced: How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic substitution or cyclization reactions?

Answer:

  • Solvent screening : Test reactions in DMSO (polar aprotic) vs. ethanol (protic). For example, polar aprotic solvents stabilize transition states in SN2 reactions at the carbamoyl group .
  • Kinetic studies : Monitor reaction rates via in situ IR or LC-MS to identify solvent-dependent intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl(S)-2-carbamoyl-4-oxopiperidine-1-carboxylate
Reactant of Route 2
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tert-butyl(S)-2-carbamoyl-4-oxopiperidine-1-carboxylate

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